molecular formula C19H19ClN2O B1299902 (2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine CAS No. 606095-52-7

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine

Cat. No. B1299902
M. Wt: 326.8 g/mol
InChI Key: FXWIFPUYKQQKQS-UHFFFAOYSA-N
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Description

The compound "(2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. For instance, certain quinolin-4-amines have demonstrated anti-HIV-1 activity and low cell toxicity, making them promising candidates for drug development .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One approach involves the reaction of N-arylidene derivatives with other compounds in aqueous media, which is considered environmentally friendly due to the use of water as a solvent . Another method includes the use of palladium-catalyzed cyclization of o-chlorohetaryl ynones with primary amines, which provides access to a wide range of derivatives . Additionally, a high-yield, three-step procedure starting from 4-methylquinolin-2-ol has been developed for the synthesis of alkyl and aryl quinoline derivatives, involving nitration, chlorination, and subsequent amination .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed by spectroscopic data, including multinuclear (1H and 13C) NMR spectroscopy, and further validated by X-ray crystallography. The X-ray structures help in verifying the nature of the synthesized compounds and provide insights into their molecular conformations .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and the development of new compounds with desired properties. The reactions can include cyclization, nitration, chlorination, and amination, as mentioned in the synthesis methods. These reactions are crucial for introducing different substituents into the quinoline core, which can significantly alter the biological activity and pharmacological profile of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the quinoline ring. These properties are important for determining the compound's suitability for drug development, as they affect its bioavailability and metabolism. The introduction of specific functional groups, like methoxy or nitro groups, can enhance the compound's activity and selectivity towards biological targets .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound has been explored in the context of synthesizing new quinoxaline derivatives with the anticipation of optimized antimicrobial activity. For instance, the nucleus of 2-chloro-3-methylquinoxaline served as a foundation for generating new compounds through molecular transformations, aiming at the development of substances with potent antimicrobial properties. The synthesis involved replacing the C2 chlorine with an ether linkage attached to a benzene ring, further processed to yield new Schiff bases containing quinoxaline moieties. These derivatives exhibited significant antimicrobial activities, showcasing the compound's potential in medicinal chemistry and drug development (Singh et al., 2010).

Synthesis of Naphthyridinones and Naphthyridines

Research has also focused on the synthesis of naphthyridinones and naphthyridines, highlighting the compound's utility as an intermediate in organic synthesis. The conversion of chloroquinolines into methoxyquinolines, followed by cyclization, produced various naphthyridine derivatives. These processes underline the compound's significance in constructing complex molecular architectures, useful in the development of novel organic materials with potential applications in various fields, including material science and pharmaceuticals (Manoj & Prasad, 2009; Prabha & Prasad, 2012).

Development of Fluorescence Applications

Another intriguing application involves the development of fluorescence applications, particularly through the synthesis of rhenium tricarbonyl core complexes. These complexes, incorporating ligands derived from quinoline and other derivatives, exhibit potential for use in luminescence spectroscopy, offering avenues for bioimaging and sensor development. The comprehensive characterization of these complexes, including their photophysical properties, paves the way for their application in fluorescent probes and imaging agents, contributing to advancements in biomedical research (Wei et al., 2006).

Antituberculosis Activity

The compound's derivatives have been evaluated for their antituberculosis activity, underscoring its potential as a lead in developing anti-Mycobacterium tuberculosis agents. The synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives and their subsequent evaluation revealed that specific substituents on the quinoxaline nucleus significantly influence in vitro activity against Mycobacterium tuberculosis. This research highlights the compound's role in the discovery of new therapeutic agents, demonstrating its value in addressing global health challenges such as tuberculosis (Jaso et al., 2005).

properties

IUPAC Name

N-[(2-chloro-8-methylquinolin-3-yl)methyl]-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c1-13-4-3-5-15-10-16(19(20)22-18(13)15)12-21-11-14-6-8-17(23-2)9-7-14/h3-10,21H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWIFPUYKQQKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine

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